Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Description
Systematic IUPAC Name and CAS Registry Number
Methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate is the systematic IUPAC name for this compound, reflecting its structural components: a benzoate ester substituted with a chlorine atom at the third position and a 4-methylpiperazine group at the fourth position on the aromatic ring. The CAS Registry Number, a unique identifier for chemical substances, is 1256633-29-0 . This identifier is critical for unambiguous referencing in regulatory, commercial, and scientific contexts.
Molecular Formula and Structural Representation
The molecular formula of methyl 3-chloro-4-(4-methylpiperazino)benzoate is C₁₃H₁₇ClN₂O₂ , with a molecular weight of 268.74 g/mol . The structure comprises a benzene ring with three substituents:
- A chlorine atom at the 3-position,
- A 4-methylpiperazino group (-N-(4-methylpiperazine)) at the 4-position,
- A methyl ester (-COOCH₃) at the 1-position.
The SMILES notation for the compound is COC(=O)c1ccc(c(c1)Cl)N1CCN(CC1)C , which encodes the connectivity of atoms. The InChIKey, a hashed version of the full InChI descriptor, is CCHYJZXLHBLDSG-UHFFFAOYSA-N , enabling rapid database searches.
Properties
IUPAC Name |
methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYJZXLHBLDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171987 | |
| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-29-0 | |
| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Displacement with 4-Methylpiperazine
A widely employed strategy involves nucleophilic substitution of a halogen atom (e.g., bromine or fluorine) at position 4 of a pre-chlorinated benzoate ester. For instance, methyl 3-chloro-4-fluorobenzoate reacts with 4-methylpiperazine in n-butanol under basic conditions (e.g., potassium carbonate) at room temperature for 12 hours. The fluoride’s superior leaving group ability facilitates displacement, yielding the target compound with >99% purity after acidification and filtration.
Key Conditions :
-
Solvent : n-butanol
-
Base : K₂CO₃ (2 equivalents)
-
Temperature : 25°C
-
Reaction Time : 12 hours
This method minimizes byproducts like quaternary salts (e.g., impurity III in WO2013008242A1) by controlling stoichiometry and avoiding excess 4-methylpiperazine.
One-Pot Multicomponent Reactions
Coupling of Pre-Functionalized Intermediates
Recent advances leverage Suzuki-Miyaura cross-coupling to assemble the benzoate core. For example, methyl 3-chloro-4-bromobenzoate reacts with a 4-methylpiperazine-boronic ester in the presence of PdCl₂(dppf) to directly install the piperazino group. This method offers regioselectivity and compatibility with ester functionalities.
Advantages :
Comparative Analysis of Synthetic Methods
Purification and Impurity Mitigation
Crystallization Techniques
Crude products are purified via recrystallization from ethyl acetate/n-butanol mixtures, reducing sulfated ash content to <0.5%. Acidic washes (e.g., isopropanolic HCl) precipitate impurities like unreacted 4-methylpiperazine.
Chromatographic Methods
Silica gel chromatography with chloroform/methanol gradients resolves regioisomeric byproducts, particularly in Suzuki coupling routes.
Scalability and Industrial Considerations
Large-scale production favors halogen displacement due to minimal solvent volume (n-butanol) and ambient reaction conditions. In contrast, palladium-catalyzed methods, while efficient, require costly catalysts and stringent metal removal protocols .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: 3-Chloro-4-(4-methylpiperazino)benzoic acid.
Scientific Research Applications
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs from the Molecules 2011 Study (Ethyl Benzoate Derivatives)
Key analogs from Molecules (2011) include ethyl benzoate derivatives with pyridazin-3-yl, 6-methylpyridazin-3-yl, and isoxazolyl substituents (e.g., I-6230, I-6232, I-6273) .
| Compound | Substituents | Ester Group | Key Structural Differences |
|---|---|---|---|
| Target Compound | 3-Cl, 4-(4-methylpiperazino) | Methyl | Chlorine and piperazine enhance polarity and potential receptor binding. |
| I-6230 | 4-(pyridazin-3-yl)phenethylamino | Ethyl | Ethyl ester; pyridazine ring may alter solubility and metabolic stability. |
| I-6232 | 4-(6-methylpyridazin-3-yl)phenethylamino | Ethyl | Methylpyridazine increases lipophilicity vs. target compound. |
| I-6273 | 4-(methylisoxazol-5-yl)phenethylamino | Ethyl | Isoxazole ring introduces heterocyclic reactivity differences. |
Functional Implications :
Comparison with Simple Alkyl Benzoates (CIR Report Data)
The CIR Expert Panel Report (2010) highlights safety and physicochemical properties of alkyl benzoates (methyl, ethyl, butyl) :
| Property | Methyl Benzoate | Ethyl Benzoate | Target Compound |
|---|---|---|---|
| Molecular Weight | 136.15 g/mol | 150.17 g/mol | 284.75 g/mol |
| LogP (Estimated) | 1.96 | 2.41 | ~3.5 (Cl and piperazine increase) |
| Acute Toxicity (LD₅₀) | 1.2–3.0 g/kg (rat) | 4.0 g/kg (rat) | Not reported; likely higher due to complexity. |
| Metabolism | Hydrolysis to benzoic acid | Similar to methyl | Piperazine moiety may introduce unique metabolites. |
Key Differences :
- Complexity : The target compound’s piperazine and chloro groups increase molecular weight and polarity compared to simple alkyl benzoates, likely altering absorption and distribution profiles.
Piperazine-Containing Analogs
and highlight piperazine-modified benzoates:
- Methyl 3-(4-methylpiperazino)benzoate (): Lacks the 3-Cl substituent, reducing electrophilicity and possibly toxicity .
- 4-Amino-4-(4-methylpiperazino)-1,3-butadiene-1,1,3-tricarbonitrile (): Shares the 4-methylpiperazino group but features a tricyano-butadiene chain, suggesting divergent reactivity and applications .
Impact of Chloro Substituent: The 3-Cl group in the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) compared to non-chlorinated piperazine analogs.
Research Findings and Gaps
- Synthetic Utility : The target compound’s structure is more complex than I-6230 series analogs, making it a candidate for tailored drug design .
- Metabolic Pathways : Hydrolysis of the methyl ester may release benzoic acid, but the piperazine group could undergo N-demethylation or ring oxidation, requiring further study .
Biological Activity
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety with a chlorine atom and a piperazine substituent. The presence of the piperazine ring enhances its lipophilicity, aiding in membrane permeability, which is crucial for its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The piperazine moiety is known to facilitate binding to various receptors, potentially modulating their activity. This compound has been investigated for its role in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest it has antimicrobial effects against various pathogens.
- Antineoplastic Activity : It shows promise in inhibiting cancer cell proliferation in vitro, particularly in specific cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate how structural modifications influence its biological activity. Key findings include:
- Piperazine Substitution : Variations in the piperazine ring can significantly alter binding affinity and selectivity for target receptors.
- Chlorine Atom Positioning : The position of the chlorine atom on the benzene ring affects the compound's lipophilicity and overall biological activity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro assays conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
Case Study 3: Anti-inflammatory Effects
Research involving animal models showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is provided below:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 2-(4-methylpiperazino)benzoate | Antimicrobial | Enzyme inhibition |
| Methyl 2-(4-phenylpiperazino)benzoate | Anticancer | Receptor modulation |
| Methyl 2-(4-piperidino)benzoate | Anti-inflammatory | Cytokine modulation |
Q & A
How can the synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate be optimized for higher yield and purity?
Advanced Research Focus : Optimization of reaction conditions, solvent selection, and purification methods.
Methodological Answer :
- Stepwise Synthesis : Begin with commercially available precursors such as 3-chloro-4-aminobenzoic acid derivatives. Introduce the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Catalysts and Solvents : Use dimethylformamide (DMF) or dichloromethane as solvents, and employ coupling agents like EDCI/HOBt for amide bond formation. Triethylamine can act as a base to neutralize byproducts .
- Purification : Employ column chromatography (silica gel) with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product. Monitor reaction progress via thin-layer chromatography (TLC) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of 4-methylpiperazine to ensure complete substitution) and maintain temperatures between 0–5°C during exothermic steps .
What analytical techniques are most effective for characterizing this compound and its intermediates?
Advanced Research Focus : Structural elucidation and impurity profiling.
Methodological Answer :
- Spectroscopy :
- NMR : Use H and C NMR to confirm substitution patterns on the benzoate ring and piperazine integration. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while piperazine methyl groups resonate at δ 2.3–2.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHClNO) and detects isotopic peaks for chlorine .
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve intermediates and assess purity (>95%). Mobile phases: acetonitrile/water (0.1% TFA) .
- TLC : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress; visualize under UV or iodine vapor .
How do structural modifications to the piperazine or benzoate moieties influence biological activity and toxicity?
Advanced Research Focus : Structure-activity relationship (SAR) studies and toxicological profiling.
Methodological Answer :
- Piperazine Modifications :
- Replace 4-methylpiperazine with morpholine (as in Methyl 3-[(4-chloro-3-methylbenzoyl)amino]-4-morpholinylbenzoate) to alter solubility and binding affinity to kinase targets like EGFR .
- Introduce bulkier substituents (e.g., tert-butyl) to enhance metabolic stability but may increase hepatotoxicity .
- Benzoate Modifications :
- Substituents at the 3-position (e.g., chloro vs. nitro groups) impact cytotoxicity. Chloro derivatives show higher selectivity in cancer cell lines (IC < 10 µM) but may require toxicity mitigation via prodrug strategies .
- Toxicity Mitigation : Conduct acute oral toxicity tests (OECD 423) and Ames tests to evaluate mutagenicity. Piperazine derivatives often require dose adjustments due to CNS penetration .
How should researchers address discrepancies in reported biological activities across studies?
Advanced Research Focus : Data reconciliation and experimental reproducibility.
Methodological Answer :
- Variable Sources :
- Purity : Discrepancies in IC values may stem from impurities (e.g., unreacted intermediates). Validate purity via HPLC and elemental analysis .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations (e.g., 5% vs. 10% FBS) alter activity. Standardize protocols using CLSI guidelines .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets. For example, reported IC values ranging from 2–15 µM in kinase inhibition assays may reflect assay sensitivity variations .
What are the key considerations in designing pharmacokinetic studies for this compound?
Advanced Research Focus : ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Methodological Answer :
- In Vitro Models :
- Caco-2 Assays : Assess intestinal permeability (P > 1 × 10 cm/s indicates high absorption). Piperazine derivatives often show moderate permeability due to polarity .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance. CYP3A4 is typically responsible for N-demethylation of the piperazine ring .
- In Vivo Studies :
- Dose Selection : Use allometric scaling from rodent studies (e.g., 10–50 mg/kg in mice) to predict human equivalent doses. Monitor plasma levels via LC-MS/MS .
- Tissue Distribution : Radiolabel the compound (e.g., C) to track accumulation in target tissues (e.g., tumors) and assess blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
